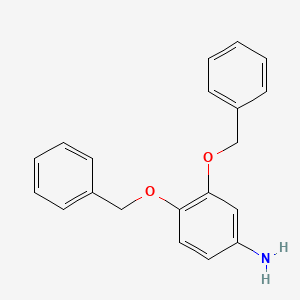

3,4-BIS(BENZYLOXY)ANILINE

概要

説明

Synthesis Analysis

The synthesis of compounds similar to 3,4-Dibenzyloxy aniline, such as N-Benzylideneaniline, has been studied. The synthesis involves the Schiff base reaction using Kinnow peel powder as a green catalyst . Another study discusses the synthesis of N-benzylideneaniline over bimetallic reduced graphene oxide .Chemical Reactions Analysis

The chemical reactions involving aniline compounds have been studied extensively. For instance, aniline reacts with benzene rings to form anilines, which are precursors of many high-value chemical products . Another study discusses the chemical reactivity of 2,3,4-substituted derivatives of aniline .科学的研究の応用

Reductively Triggered Fragmentation in Carbamates

- Research on 4-nitrobenzyl carbamates showed the release of substituted anilines, including 3,4-dibenzyloxy aniline, upon nitro group reduction. The study highlighted the importance of the basicity of the leaving aniline and its influence on the yield and efficiency of aniline release, relevant for prodrug development in enzyme-prodrug therapy (Sykes et al., 2000).

Polyurethane Cationomers with Anil Groups

- Aniline derivatives, including 3,4-dibenzyloxy aniline, have been used in the synthesis of polyurethane cationomers for fluorescent polymeric films. These compounds are explored for their photochromic mechanism and potential applications in materials science (Buruianǎ et al., 2005).

Crystal Growth and Structural Analysis

- Studies involving the crystal growth and structural analysis of aniline derivatives, like 4-Methoxy-N-(nitrobenzylidene)-aniline, have provided insights into the chemical, antimicrobial, and nonlinear optical properties of these compounds, which could be relevant for their application in material sciences and pharmaceuticals (Subi et al., 2022).

Practical Synthesis for Industrial Production

- The practical synthesis of aniline derivatives, such as 3-chloro-4-(3-fluorobenzyloxy)aniline, has been researched for industrial production. This demonstrates the compound's potential for large-scale applications in various industries (Qingwen, 2011).

Polymer Synthesis and Redox Activity

- The synthesis of polymers like poly(aniline-co-3-amino-4-hydroxybenzoic acid) and their redox activities under basic conditions were explored. This type of research could lead to advances in polymer technology and materials engineering (Chen et al., 2013).

Safety and Hazards

将来の方向性

A single-step method for aniline formation was examined, using a vanadate catalyst with an iron oxide co-catalyst and hydroxylamine hydrochloride as the amine source. This method achieved up to a 90% yield of aniline . This could potentially be a future direction for the synthesis of 3,4-Dibenzyloxy aniline.

作用機序

Target of Action

Aniline derivatives are known to interact with various enzymes and proteins in the body . For instance, aniline interacts with enzymes like Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . The role of these targets can vary widely, from metabolic processes to signal transduction pathways.

Mode of Action

Aniline and its derivatives are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby affecting their biological activity.

Biochemical Pathways

For instance, aniline has been found to induce the production of indole derivatives in certain bacteria, suggesting its involvement in tryptophan metabolism .

Pharmacokinetics

Studies on aniline and its dimethyl derivatives have shown that these compounds are rapidly eliminated from the body, suggesting a high rate of metabolism . The bioavailability of these compounds can be influenced by factors such as the route of administration and the presence of metabolic enzymes.

Result of Action

Studies on aniline oligomers have shown that these compounds can have cytotoxic effects on certain cell types . The specific effects of 3,4-Dibenzyloxy aniline at the molecular and cellular level would likely depend on its specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dibenzyloxy aniline. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets . Furthermore, the compound’s environmental stability and its potential to bioaccumulate can also influence its overall impact on the environment and human health.

生化学分析

Biochemical Properties

It is known that aniline derivatives can interact with various enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

Aniline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that aniline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Aniline and its derivatives are known to undergo N-hydroxylation, a key step in their metabolism

Transport and Distribution

Future studies could investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

特性

IUPAC Name |

3,4-bis(phenylmethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAOYIXQKCKNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482594 | |

| Record name | 3,4-dibenzyloxy aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18002-44-3 | |

| Record name | 3,4-dibenzyloxy aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

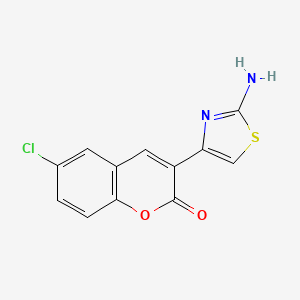

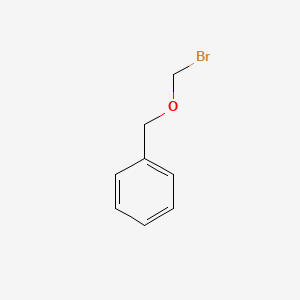

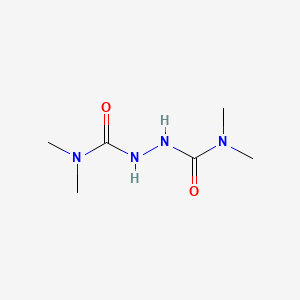

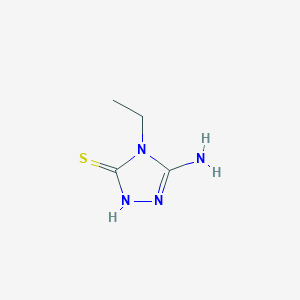

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

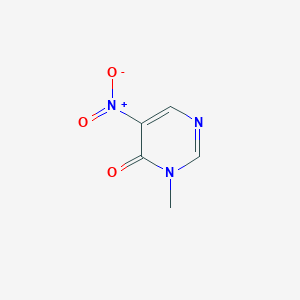

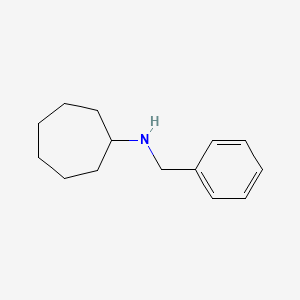

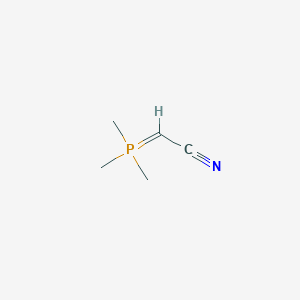

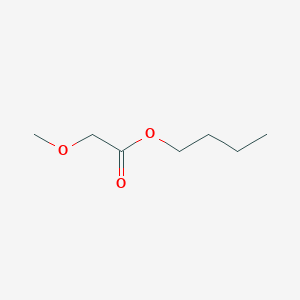

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048618.png)